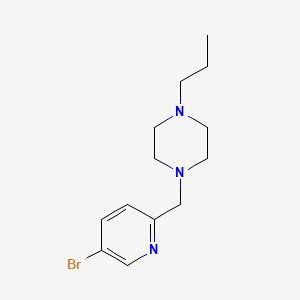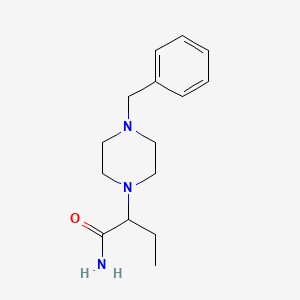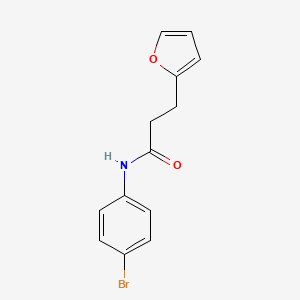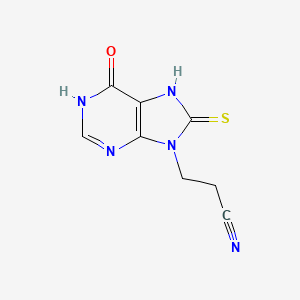
4-Chloro-6-(2-methylmorpholino)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-(2-methylmorpholino)pyrimidin-2-amine is a chemical compound with the molecular formula C9H13ClN4O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(2-methylmorpholino)pyrimidin-2-amine typically involves the reaction of 4,6-dichloro-2-pyrimidinamine with 2-methylmorpholine in the presence of a base such as triethylamine. The reaction is carried out in acetonitrile as the solvent and heated to 80°C overnight. The reaction mixture is then poured into water and extracted with ethyl acetate. The organic layer is dried and concentrated to afford the crude product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-6-(2-methylmorpholino)pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less documented.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from substitution reactions depend on the nucleophile used. For example, reacting with an amine can yield a corresponding aminopyrimidine derivative.
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-(2-methylmorpholino)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-6-(2-methylmorpholino)pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, derivatives of pyrimidin-2-amine have been shown to inhibit enzymes such as Aurora kinase A, which plays a role in cell division. The compound may bind to the active site of the enzyme, preventing its activity and leading to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: Another pyrimidine derivative with similar structural features.
4-Chloro-6-morpholinopyrimidin-2-amine: A compound with a morpholine ring instead of the 2-methylmorpholino group.
6-Chloro-2-(methylthio)pyrimidin-4-amine: A related compound with a methylthio group at the 2-position
Uniqueness
4-Chloro-6-(2-methylmorpholino)pyrimidin-2-amine is unique due to the presence of the 2-methylmorpholino group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility and interaction with biological targets compared to other similar compounds.
Eigenschaften
Molekularformel |
C9H13ClN4O |
|---|---|
Molekulargewicht |
228.68 g/mol |
IUPAC-Name |
4-chloro-6-(2-methylmorpholin-4-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C9H13ClN4O/c1-6-5-14(2-3-15-6)8-4-7(10)12-9(11)13-8/h4,6H,2-3,5H2,1H3,(H2,11,12,13) |
InChI-Schlüssel |
OGOMOPQTDPXLTG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CCO1)C2=CC(=NC(=N2)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




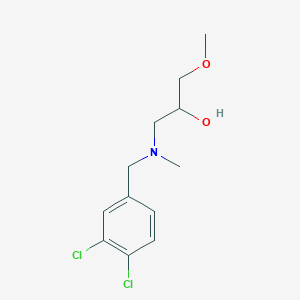
![n1,n1-Diethyl-n3-(thieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B14913504.png)
